Cytotoxicity of 5-Fluoro-6-Hydroxyhydrouracil vs. 5-Fluorouracil in Human Colon Cancer Cells
5‑Fluoro‑6‑hydroxyhydrouracil (as its dihydro‑analog 5‑FUH₂) exhibits >100‑fold lower cytotoxicity than 5‑FU in WiDr human colon cancer cells. This differential confirms that C6‑hydroxylation and ring saturation effectively abolish the thymidylate synthase‑dependent cytotoxic mechanism of 5‑FU .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 560 µM (5‑FUH₂, the dihydro‑analog of 5‑fluoro‑6‑hydroxyhydrouracil) |
| Comparator Or Baseline | 3.3 µM (5‑Fluorouracil) |
| Quantified Difference | 169.7‑fold higher IC50 (lower potency) |
| Conditions | WiDr human colon adenocarcinoma cells; endpoint not specified (likely MTT or similar viability assay) |
Why This Matters
This large potency gap ensures that 5‑fluoro‑6‑hydroxyhydrouracil will not confound cytotoxicity endpoints when used as a negative control or analytical internal standard in 5‑FU‑based assays.
